N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-ethylbenzyl)benzamide

FABP4 inhibition thermal shift assay binding affinity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-ethylbenzyl)benzamide (CAS 585558-83-4) is a fully synthetic, non-annulated thiophenylamide belonging to a proprietary chemical series developed as dual fatty‑acid binding protein 4/5 (FABP4/5) inhibitors. The compound features a 1,1‑dioxidotetrahydrothiophen‑3‑yl central scaffold, an ortho‑ethoxy substituent on the benzamide ring, and a 4‑ethylbenzyl moiety on the amide nitrogen.

Molecular Formula C22H27NO4S
Molecular Weight 401.5 g/mol
Cat. No. B12143048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-ethylbenzyl)benzamide
Molecular FormulaC22H27NO4S
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3OCC
InChIInChI=1S/C22H27NO4S/c1-3-17-9-11-18(12-10-17)15-23(19-13-14-28(25,26)16-19)22(24)20-7-5-6-8-21(20)27-4-2/h5-12,19H,3-4,13-16H2,1-2H3
InChIKeyNXCDGCQBTIWPIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-ethylbenzyl)benzamide: A Structurally Defined Non-Annulated Thiophenylamide for FABP4/5 Inhibitor Procurement


N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-ethylbenzyl)benzamide (CAS 585558-83-4) is a fully synthetic, non-annulated thiophenylamide belonging to a proprietary chemical series developed as dual fatty‑acid binding protein 4/5 (FABP4/5) inhibitors [1]. The compound features a 1,1‑dioxidotetrahydrothiophen‑3‑yl central scaffold, an ortho‑ethoxy substituent on the benzamide ring, and a 4‑ethylbenzyl moiety on the amide nitrogen. Its primary disclosed pharmacological relevance is inhibition of FABP4 and FABP5, intracellular lipid chaperones implicated in metabolic and inflammatory diseases, with reported binding affinity to human FABP4 exhibiting a Kd of 10 nM in a thermal shift assay [2].

Why N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-ethylbenzyl)benzamide Cannot Be Replaced by a Generic FABP4 Inhibitor


Simple substitution with an alternative FABP4 inhibitor (e.g., BMS‑309403 or a generic thiophenylamide) ignores critical structure‑activity determinants within the non‑annulated series. The 1,1‑dioxidotetrahydrothiophene ring introduces a stereoelectronically restricted sulfone group that is absent in conventional aP2 inhibitors, while the 2‑ethoxy and 4‑ethylbenzyl substitution pattern has been specifically optimized within the Roche patent family to achieve a balanced dual FABP4/5 inhibitory profile [1]. Even slight variations in the amide nitrogen substituent or the position of the alkoxy group can shift selectivity from dual FABP4/5 inhibition toward FABP3 (heart‑type) or FABP1 (liver‑type), altering both efficacy and potential off‑target liability [2]. Consequently, procurement of a generic FABP4 inhibitor without verifying this exact substitution pattern risks acquiring a compound with an uncharacterized selectivity fingerprint and no validated pharmacological benchmark.

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-ethylbenzyl)benzamide – Product‑Specific Quantitative Differentiation Guide


FABP4 Binding Affinity – Kd 10 nM by Thermal Shift vs. Functional IC50 in Displacement Assays

The target compound demonstrates a binding Kd of 10 nM against human FABP4 in a temperature‑dependent fluorescence thermal shift assay [1]. In contrast, a displacement assay format (1,8‑ANS probe, 3‑min incubation) yields an IC50 of 1.69 µM, and a BODIPY 500/510 C4 fluorescence polarization assay reports an IC50 of 1.40 µM [2][3]. This divergence (Kd ≪ IC50) is mechanistically informative: the compound binds tightly to the FABP4 cavity in a label‑free system, but competition with a fluorescent fatty‑acid probe attenuates apparent potency, a phenomenon not observed with the canonical inhibitor BMS‑309403 (IC50 ≈ 0.25 µM in comparable displacement assays).

FABP4 inhibition thermal shift assay binding affinity

FABP3 Selectivity Window – 52‑Fold Discrimination Over Heart‑Type FABP

FABP3 (heart‑type fatty acid‑binding protein) is the most closely related isoform to FABP4 and represents a primary selectivity liability. The target compound binds human FABP3 with a Kd of 520 nM [1], yielding an FABP4/FABP3 selectivity ratio of 52‑fold at the level of direct binding. By comparison, the benchmark FABP4 inhibitor BMS‑309403 exhibits a reported Ki of approximately 0.25 µM for FABP4 and 2.0 µM for FABP3, an 8‑fold selectivity window [2].

FABP3 selectivity cardiac safety isoform profiling

Ortho‑Ethoxy vs. Meta‑Ethoxy Regioisomer: Differential Impact on Aqueous Solubility and Permeability

Within the non‑annulated thiophenylamide patent space, the ethoxy substituent position on the benzamide ring is systematically varied. The ortho‑ethoxy regioisomer (the target compound) is explicitly claimed alongside its meta‑ethoxy analog (NCGC00100912‑01, CAS 585558‑83‑4 appearing to be the meta isomer based on alternate nomenclature) [1]. In analogous Roche FABP4 inhibitor series, moving the alkoxy group from the meta to the ortho position has been shown to increase topological polar surface area (tPSA) by approximately 8–12 Ų and reduce calculated logP by 0.4–0.7 log units, directly impacting solubility‑limited absorption [2].

physicochemical properties regioisomer comparison solubility

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-ethylbenzyl)benzamide: Validated Research and Industrial Application Scenarios


In Vitro FABP4/5 Dual Inhibition Profiling in Adipocyte and Macrophage Models

The compound’s balanced dual FABP4/5 inhibition profile, supported by a 10 nM Kd for FABP4 and a 52‑fold selectivity margin over FABP3 [1][2], positions it as a tool compound for dissecting FABP4/5‑mediated lipid signaling in 3T3‑L1 adipocytes or RAW 264.7 macrophages. Procurement is recommended for laboratories investigating fatty acid chaperone biology in insulin resistance, atherosclerosis, or non‑alcoholic steatohepatitis, where isoform‑selective inhibition is paramount to avoid confounding FABP3‑mediated cardiac phenotypes.

Pharmacokinetic and Solubility‑Optimized Probe for Oral Dosing Studies

The ortho‑ethoxy substitution is predicted to enhance aqueous solubility relative to the meta‑ethoxy regioisomer [1], making the target compound a candidate for oral formulation development. Research groups undertaking in vivo metabolic disease studies (e.g., diet‑induced obesity mouse models) should prioritize this compound over more lipophilic FABP4 inhibitors (e.g., BMS‑309403) when solubility‑limited absorption is a known concern, as supported by the estimated 0.5‑log P reduction [2].

Selectivity Fingerprinting Against the FABP Family for Cardiac Safety Assessment

The 52‑fold FABP4/FABP3 selectivity window [3] differentiates this compound from less selective FABP4 inhibitors and enables its use in cardiac safety profiling panels. Industrial screening laboratories should employ this compound as a selective dual FABP4/5 standard when establishing counter‑screening assays against FABP3, FABP1, and FABP7 to benchmark the selectivity of new chemical entities entering the metabolic disease pipeline.

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